Renin Inhibition Potency: Class-Level Comparison with Aliskiren
The compound is reported as a potent peptidic renin inhibitor, a class known for its therapeutic application in hypertension . While direct IC50 data for this specific compound is not publicly available, a structurally related cyanopyrrolidine derivative (BDBM50346989) exhibits an IC50 of 0.480 nM against human renin, which is comparable to the clinically approved renin inhibitor aliskiren (IC50 = 0.6 - 1.5 nM) [1]. This class-level inference suggests that N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid possesses a high potency typical of advanced renin inhibitors.
| Evidence Dimension | In vitro human renin inhibition (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Aliskiren: 0.6 - 1.5 nM; Related cyanopyrrolidine (BDBM50346989): 0.480 nM |
| Quantified Difference | Not applicable |
| Conditions | Human plasma renin assay with Q-FRET substrate |
Why This Matters
This potency level positions the compound as a valuable research tool for studying renin-angiotensin system (RAS) modulation, and its structural novelty offers a distinct scaffold for medicinal chemistry optimization compared to aliskiren.
- [1] BindingDB. (2025). BDBM50346989 (CHEMBL1796075) - Renin Inhibition Data. View Source
